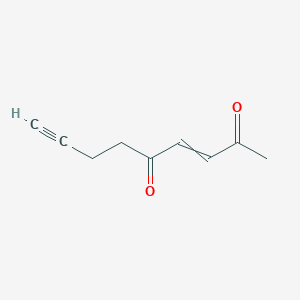
Non-3-en-8-yne-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-3-en-8-yne-2,5-dione is an organic compound characterized by the presence of both an alkyne and an enone functional group. This compound is of interest due to its unique structure, which combines a triple bond (alkyne) and a conjugated ketone (enone), making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-3-en-8-yne-2,5-dione can be synthesized through various methods. One common approach involves the Paal–Knorr synthesis, which is used to create substituted furans, pyrroles, or thiophenes from 1,4-diketones . The synthesis typically requires an acid catalyst for the furan formation, a primary amine for pyrrole synthesis, or phosphorus pentasulfide for thiophene synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Non-3-en-8-yne-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or the alkyne to an alkene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is particularly reactive.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the enone group under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, alkenes, diketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Non-3-en-8-yne-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Non-3-en-8-yne-2,5-dione exerts its effects involves its reactive functional groups. The enone group can participate in Michael addition reactions, while the alkyne group can undergo cycloaddition reactions . These reactions allow the compound to interact with various molecular targets, including enzymes and receptors, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Non-2-en-4-yne-1,3-dione: Similar structure but different positioning of the functional groups.
Hex-3-en-5-yne-2-one: Another compound with both alkyne and enone groups but with a shorter carbon chain.
Uniqueness
Non-3-en-8-yne-2,5-dione is unique due to its specific arrangement of functional groups, which provides distinct reactivity and versatility in synthesis. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic chemistry.
Properties
CAS No. |
90072-85-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
non-3-en-8-yne-2,5-dione |
InChI |
InChI=1S/C9H10O2/c1-3-4-5-9(11)7-6-8(2)10/h1,6-7H,4-5H2,2H3 |
InChI Key |
FWRZNNZFHPLWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC(=O)CCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


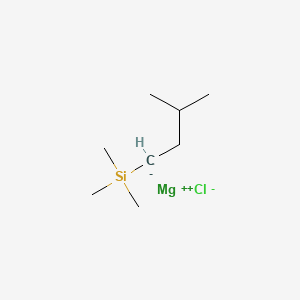
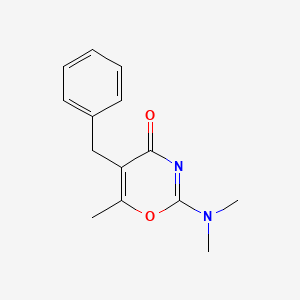
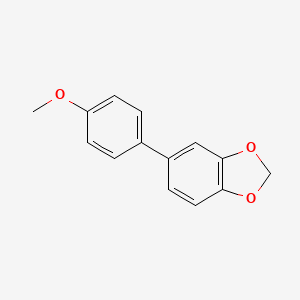
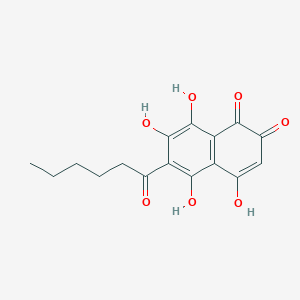
![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
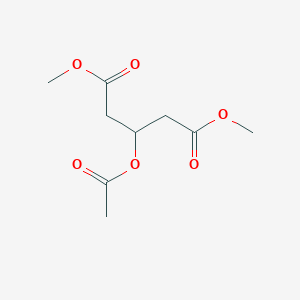
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
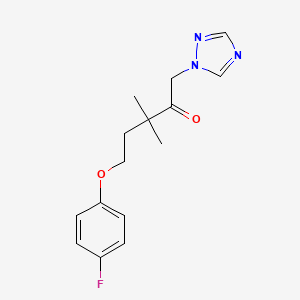
![1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14375818.png)
